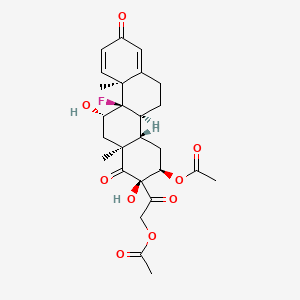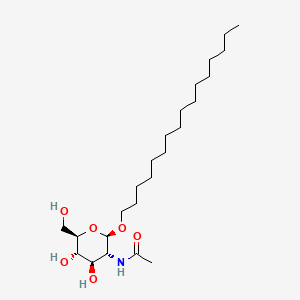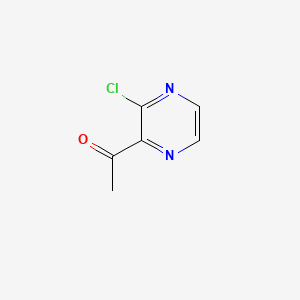
ML345
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ML345 est un puissant inhibiteur de petite molécule sélectif de l'enzyme de dégradation de l'insuline (IDE). Il a une concentration efficace (CE50) de 188 nanomolaires. L'IDE est une zinc-métallopeptidase sensible aux thiols qui agit comme la principale protéase de dégradation de l'insuline in vivo, médiant la terminaison de la signalisation de l'insuline. En plus de réguler l'action de l'insuline dans la pathogenèse du diabète, l'IDE joue un rôle dans l'infection par le virus varicelle-zona et la dégradation de l'amyloïde bêta, un peptide impliqué dans la maladie d'Alzheimer .
Mécanisme D'action
ML345, also known as 5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one or 5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one, is a potent and selective small-molecule inhibitor .
Target of Action
The primary target of this compound is the Insulin-Degrading Enzyme (IDE) . IDE is a thiol-sensitive zinc-metallopeptidase that acts as the major insulin-degrading protease in vivo, mediating the termination of insulin signaling .
Mode of Action
This compound interacts with its target, IDE, by binding to a specific reactive cysteine residue, Cys819 . This interaction inhibits the activity of IDE, preventing it from degrading insulin .
Biochemical Pathways
IDE is involved in the degradation of the β-chain of insulin and is linked to β-amyloid degradation . By inhibiting IDE, this compound affects these biochemical pathways, potentially impacting insulin signaling and the accumulation of β-amyloid .
Pharmacokinetics
It is known that this compound is soluble in dmso at a concentration of 5 mg/ml
Result of Action
The inhibition of IDE by this compound can lead to an increase in insulin levels due to reduced degradation. This could potentially be beneficial in the treatment of diabetes mellitus type 2 . Additionally, IDE is linked to β-amyloid degradation, so inhibiting IDE might impact the accumulation of β-amyloid, which is associated with Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
ML345 interacts with the insulin-degrading enzyme (IDE), a zinc metalloprotease responsible for the degradation of insulin and other bioactive peptides . The interaction between this compound and IDE is characterized by the inhibition of the enzyme’s activity, which is quantified by an IC50 value of 188 nM .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an IDE inhibitor. By inhibiting IDE, this compound can potentially influence cellular processes such as insulin signaling and glucose metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to IDE and inhibiting its activity . This inhibition can lead to an increase in the levels of insulin and other IDE substrates within the cell, potentially influencing various cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the degradation of insulin and other bioactive peptides. It interacts with IDE, an enzyme that plays a key role in this pathway
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du ML345 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. La voie de synthèse détaillée et les conditions de réaction sont généralement des informations propriétaires détenues par les fabricants.
Méthodes de production industrielle
La production industrielle de this compound impliquerait la mise à l'échelle de la synthèse en laboratoire à une échelle plus grande, en garantissant la pureté et la constance du produit. Cela impliquerait généralement l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et l'emploi de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions
ML345 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans le noyau de benzo[d]isothiazol-3-one.
Réduction : Des réactions de réduction peuvent se produire au niveau des groupes fonctionnels attachés à la structure du noyau.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs ou des conditions spécifiques telles que des températures élevées ou la présence d'une base
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'atome de soufre peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des alcools ou des amines .
Applications De Recherche Scientifique
ML345 a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de l'enzyme de dégradation de l'insuline et ses effets sur la signalisation de l'insuline.
Biologie : Employé dans la recherche sur le rôle de l'enzyme de dégradation de l'insuline dans divers processus biologiques, notamment les infections virales et la dégradation de l'amyloïde bêta.
Médecine : Enquête sur ses applications thérapeutiques potentielles dans le diabète sucré de type 2 et la maladie d'Alzheimer.
Industrie : Utilisé dans le développement de nouveaux pharmacophores pour la découverte et le développement de médicaments
Mécanisme d'action
This compound exerce ses effets en ciblant sélectivement la cystéine 819 de l'enzyme de dégradation de l'insuline. Cette inhibition empêche la dégradation de l'insuline et de l'amyloïde bêta, modulant ainsi la signalisation de l'insuline et réduisant potentiellement l'accumulation d'amyloïde bêta. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de l'insuline et la voie de dégradation de l'amyloïde bêta .
Comparaison Avec Des Composés Similaires
ML345 est unique dans sa sélectivité et sa puissance en tant qu'inhibiteur de l'enzyme de dégradation de l'insuline. Les composés similaires comprennent :
ML216 : Un autre inhibiteur de l'enzyme de dégradation de l'insuline avec des profils de sélectivité et de puissance différents.
CID-2011756 : Un composé ayant des effets inhibiteurs similaires sur l'enzyme de dégradation de l'insuline mais une structure chimique différente.
LJI308 : Un inhibiteur avec un mécanisme d'action et une spécificité de cible distincts
Propriétés
IUPAC Name |
5-fluoro-2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5S2/c22-15-1-4-20-17(13-15)21(26)25(31-20)19-14-16(32(27,28)24-7-11-30-12-8-24)2-3-18(19)23-5-9-29-10-6-23/h1-4,13-14H,5-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOFZKSMMIUTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=C(S4)C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML345 and how does it interact with it?
A1: this compound is a small-molecule inhibitor of the insulin-degrading enzyme (IDE) []. While the exact mechanism of interaction remains unclear, studies suggest that this compound acts as a competitive inhibitor, directly binding to the active site of IDE and preventing it from binding to and degrading insulin [].
Q2: Is there any information on the synthesis of this compound?
A8: One study outlines a novel method for synthesizing this compound []. This method utilizes a shorter synthetic route compared to previous approaches, potentially offering advantages in terms of cost-effectiveness and efficiency. The synthesis involves a key intermediate and employs readily available reagents like HATU and cuprous iodide. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)
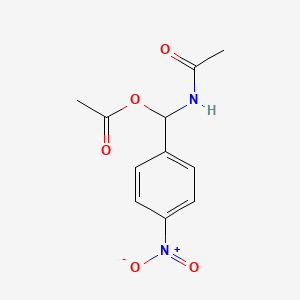
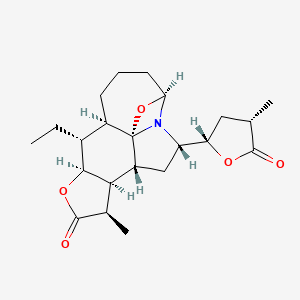



![4-[(Dimethylamino)methyl]-1,2-dimethyl-1H-1,3-benzodiazol-5-ol](/img/structure/B571494.png)

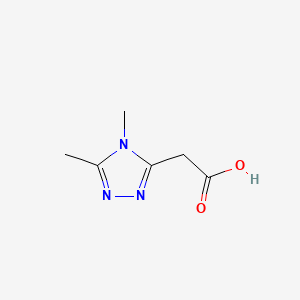
![Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)](/img/structure/B571499.png)
